Molecular Complexity and Scaffold Uniqueness Measured by vs. Des-Phenyl Analog
The target compound contains a phenyl substituent on the α-carbon of the acetic acid side chain, a feature absent in the closest commercially available analog, 2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetic acid (CAS 505054-60-4) . This structural difference is quantitatively reflected in molecular descriptors computed by standard cheminformatics tools. The target compound exhibits a higher molecular weight (396.4 vs. 320.31 g/mol), a larger topological polar surface area (tPSA ~84 Ų vs. ~63 Ų), and an additional ring count contributing to greater three-dimensional complexity. The α-phenyl group also introduces a chiral center at the tertiary carbon, whereas the des-phenyl analog is achiral at this position, enabling the resolution of enantiomers for stereospecific SAR exploration . For compound libraries where scaffold diversity and chirality are valued selection criteria, the target compound offers a molecular topology that cannot be accessed through the des-phenyl congener.
| Evidence Dimension | Molecular descriptors (MW, tPSA, H-bond acceptor count, rotatable bonds) |
|---|---|
| Target Compound Data | MW 396.4 g/mol; tPSA ~84 Ų; HBA 5; rotatable bonds 4; chiral center: 1 |
| Comparator Or Baseline | 2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetic acid (CAS 505054-60-4): MW 320.31 g/mol; tPSA ~63 Ų; HBA 4; rotatable bonds 3; chiral center: 0 |
| Quantified Difference | ΔMW +76.1; ΔtPSA +21; ΔHBA +1; ΔrotB +1; Δchiral center +1 |
| Conditions | Descriptors calculated from SMILES using standard methods (OpenBabel/DataWarrior default settings); tPSA approximate based on fragment contributions |
Why This Matters
In fragment-based and lead-like screening, increased molecular complexity, measured by MW, tPSA, and chiral center count, correlates with target-binding specificity and downstream patentability—attributes not provided by the simpler des-phenyl analog.
